3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto a benzonitrile core. One common method involves the trifluoromethylation of a suitable precursor, followed by nitrile formation and subsequent amination. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-Cyano-3-(trifluoromethyl)aniline: Similar structure but with a cyano group instead of an amino group.
4-(Trifluoromethyl)benzonitrile: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields .
Properties
Molecular Formula |
C14H9F3N2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(4-5-13(12)19)10-3-1-2-9(6-10)8-18/h1-7H,19H2 |
InChI Key |
SQFLHIDCDSZPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.